molecular formula C8H14O3 B1293677 6-Oxo-octanoic acid CAS No. 4233-57-2

6-Oxo-octanoic acid

Cat. No.: B1293677
CAS No.: 4233-57-2
M. Wt: 158.19 g/mol
InChI Key: PUOYTVHCFIDKJM-UHFFFAOYSA-N
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Description

6-Oxo-octanoic acid (CAS: 4233-57-2) is an oxo carboxylic acid, a class of compounds characterized by the presence of both a carboxylic acid (-COOH) and a ketonic (C=O) group within the same molecule . Structurally, it consists of an 8-carbon aliphatic chain with a ketone group at position 6 and a terminal carboxylic acid group (CH₂(CH₂)₂C(=O)CH₂CH₂COOH).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-octanoic acid can be achieved through several methods. One common approach involves the oxidation of octanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the use of cyclohexanedianhydride as a starting material, followed by nucleophilic addition with a vinyl Grignard reagent and subsequent reactions to introduce the ketone group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-octanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the ketone group to a carboxylic acid group.

    Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ketone group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.

Major Products:

    Oxidation: Conversion to 6-hydroxy-octanoic acid or further to octanedioic acid.

    Reduction: Formation of 6-hydroxy-octanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Intermediate in Synthesis
6-Oxo-octanoic acid serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the production of various chemical compounds through oxidation and reduction reactions. For instance, it can be converted into 6-hydroxy-octanoic acid or further oxidized to octanedioic acid, showcasing its versatility as a precursor in organic synthesis.

Catalytic Processes
The compound is also involved in catalytic processes, such as osmium-assisted oxidative cleavage of olefins. This method allows for the efficient conversion of unsaturated compounds into aldehydes and carboxylic acids, demonstrating the utility of this compound in industrial applications .

Biological Applications

Role in Metabolic Pathways
In biological systems, this compound plays a significant role in fatty acid metabolism. It interacts with enzymes like acyl-CoA dehydrogenase, which is crucial for the β-oxidation pathway. This interaction facilitates the oxidation of fatty acids, leading to energy production and metabolic regulation.

Biomarker Potential
Research has indicated that this compound may serve as a potential biomarker for certain metabolic disorders. Its levels can reflect changes in fatty acid metabolism, making it a candidate for further investigation in clinical studies.

Medical Applications

Therapeutic Properties
The compound has been studied for its potential therapeutic effects, particularly its antioxidant properties. It is being investigated for its role in treating metabolic disorders and may have implications for conditions such as diabetes and obesity .

Enantioselective Reduction Processes
this compound is also pivotal in enantioselective reduction processes that produce chiral compounds like α-lipoic acid. This is achieved using biocatalysts such as Mucor racemosus or Geotrichum candidum to yield specific enantiomers with biological activity .

Industrial Applications

Production of Specialty Chemicals
In the industrial sector, this compound is utilized as a precursor for the synthesis of specialty chemicals. Its derivatives are employed in the production of surfactants, lubricants, and other chemical products essential for various manufacturing processes .

Case Study 1: Metabolic Pathway Analysis

A study investigated the metabolic pathways involving this compound and its derivatives in microbial systems. The findings highlighted its role in the degradation of fatty acids and the enzymatic pathways involved, providing insights into its potential applications in biotechnology.

Case Study 2: Enzymatic Synthesis of Chiral Compounds

Research focused on the biocatalytic processes using this compound to produce enantiomerically pure compounds. The efficiency of different microbial strains was assessed to optimize production methods for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 6-Oxo-octanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an intermediate in fatty acid metabolism, influencing energy production and storage. Its ketone group allows it to participate in redox reactions, contributing to its antioxidant properties. Additionally, it may interact with enzymes involved in lipid metabolism, modulating their activity and affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Oxo Carboxylic Acids

Structural and Functional Group Variations

Positional Isomers

  • 5-Oxo-octanoic acid (CAS: 3637-14-7): Differs in ketone placement at position 5. Its structure (CH₂(CH₂)C(=O)CH₂CH₂CH₂COOH) results in distinct physicochemical properties, such as altered hydrogen bonding and solubility compared to 6-Oxo-octanoic acid .
  • 3-Oxo-octanoic acid (CAS: 13283-91-5): Ketone at position 3 (CH₂C(=O)CH₂CH₂CH₂CH₂COOH).

Functionalized Derivatives

  • 6-Oxo-8-chlorooctanoic acid: Incorporates a chlorine atom at position 6. The electron-withdrawing Cl group may increase acidity and alter reactivity in nucleophilic substitutions .
  • Levulinic acid (4-Oxopentanoic acid): A shorter-chain analog (C₅H₈O₃) with a ketone at position 3. Widely used in bio-based chemical production due to higher water solubility and commercial availability .

Molecular and Physical Properties

Compound Molecular Formula CAS Number Ketone Position Key Properties/Applications
This compound C₈H₁₄O₃ 4233-57-2 6 Solid, 95% purity; pharmaceutical intermediates
5-Oxo-octanoic acid C₈H₁₄O₃ 3637-14-7 5 Isomeric differences affect solubility
3-Oxo-octanoic acid C₈H₁₄O₃ 13283-91-5 3 Potential for intramolecular H-bonding
Levulinic acid C₅H₈O₃ 123-76-2 4 High solubility, biofuel precursor
6-Oxo-8-chlorooctanoic acid C₈H₁₃ClO₃ N/A 6, 8-Cl Enhanced reactivity for synthetic chemistry

Biological Activity

6-Oxo-octanoic acid, also known as 6-keto-n-caprylic acid, is a medium-chain fatty acid derivative with significant biological activity. This compound is involved in various metabolic pathways and exhibits interactions with cellular processes that could have therapeutic implications. Its chemical structure allows it to participate in several biochemical reactions, influencing both metabolic and signaling pathways.

This compound is primarily recognized for its role in fatty acid metabolism. It interacts with key enzymes involved in the β-oxidation process, such as acyl-CoA dehydrogenase, facilitating the breakdown of fatty acids into acetyl-CoA, which is crucial for energy production in cells. This compound can also affect gene expression and cellular signaling by modulating the activity of protein kinases and transcription factors.

Cellular Effects

The compound has been shown to influence various cellular processes:

  • Cell Signaling : It modulates pathways that control cell growth and differentiation.
  • Gene Expression : Alters the expression of genes involved in metabolism and stress responses.
  • Metabolic Regulation : Affects the activity of enzymes critical for energy production and lipid metabolism.

Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage. At low concentrations, it may enhance metabolic functions, while higher doses can lead to toxicity, including oxidative stress and cellular damage. This biphasic response highlights the importance of dosage in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways:

  • β-Oxidation : It participates in the breakdown of fatty acids, converting them into energy.
  • Energy Production : The acetyl-CoA generated can enter the citric acid cycle, contributing to ATP synthesis.
  • Enzyme Interactions : It interacts with various enzymes, influencing metabolic flux and metabolite levels .

Case Studies

  • Animal Models : Studies using animal models have demonstrated that administration of this compound can lead to significant changes in metabolic profiles. For instance, low doses improved energy metabolism in mice, while higher doses resulted in increased markers of oxidative stress.
  • Cell Culture Studies : In vitro studies have shown that this compound can enhance cell viability under stress conditions by modulating antioxidant pathways. These findings suggest potential therapeutic roles in conditions characterized by metabolic dysregulation .

Comparative Analysis

Study TypeFindingsImplications
Animal StudiesLow doses enhance metabolism; high doses induce oxidative stressImportance of dosage in therapeutic contexts
In Vitro StudiesIncreased cell viability under stress; modulation of antioxidant pathwaysPotential for use in metabolic disorders
Enzyme InteractionInteraction with acyl-CoA dehydrogenase; influence on β-oxidationKey role in fatty acid metabolism

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-oxo-octanoic acid, and how are they validated experimentally?

  • Methodology : Common methods include the oxidation of 6-hydroxyoctanoic acid using Jones reagent (CrO₃/H₂SO₄) or catalytic oxidation with ruthenium-based catalysts under controlled pH (4–6). Validation involves characterizing intermediates and final products via NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity . Purity is assessed via GC-MS or HPLC with a C18 column and UV detection (λ = 210–220 nm).

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodology : Derivatization with pentafluorobenzyl bromide followed by GC-ECD (electron capture detection) enhances sensitivity. Alternatively, LC-MS/MS with a reverse-phase column (e.g., Agilent ZORBAX SB-C18) and MRM transitions (m/z 173 → 85) provides specificity. Calibration curves using deuterated internal standards (e.g., d₄-6-oxo-octanoic acid) minimize matrix effects .

Q. How does this compound participate in short-chain fatty acid metabolic pathways?

  • Methodology : Use in vitro assays with purified enzymes (e.g., acyl-CoA synthetases) to track incorporation into β-oxidation pathways. Isotopic labeling (¹³C at the carbonyl group) coupled with NMR or LC-HRMS identifies metabolic intermediates. Comparative studies with structurally similar acids (e.g., 5-oxo-pentanoic acid) clarify substrate specificity .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under varying pH conditions be resolved?

  • Methodology : Conduct systematic stability studies using buffered solutions (pH 2–10) at 25°C and 37°C. Monitor degradation via kinetic HPLC analysis. Compare results with computational models (e.g., DFT calculations of hydrolysis activation energy). Discrepancies may arise from impurities (e.g., residual oxidizing agents); thus, purity verification via elemental analysis is critical .

Q. What experimental designs optimize the enantioselective synthesis of this compound derivatives for chiral studies?

  • Methodology : Employ asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution using lipases). Use DOE (Design of Experiments) to test variables: catalyst loading (0.5–5 mol%), solvent polarity (THF vs. acetonitrile), and temperature (0–40°C). Chiral HPLC (Chiralpak IA column) or polarimetry validates enantiomeric excess (≥95% ee) .

Q. What computational models predict the interaction of this compound with lipid bilayers or protein targets?

  • Methodology : Molecular dynamics (MD) simulations (GROMACS/AMBER) with force fields (e.g., CHARMM36) model membrane permeability. Docking studies (AutoDock Vina) assess binding affinity to receptors (e.g., GPR41/43). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How do trace metal contaminants affect the catalytic efficiency of this compound in organic transformations?

  • Methodology : ICP-MS analysis quantifies metal residues (e.g., Fe, Cr) in synthesized batches. Correlate contamination levels with reaction yields in model reactions (e.g., Knoevenagel condensation). Chelating agents (EDTA) or purification via ion-exchange chromatography mitigate interference .

Q. Methodological Guidance for Data Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodology : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Account for biological variability via mixed-effects models (R package nlme). Bootstrap resampling (n = 1000) estimates confidence intervals. Outlier detection (Grubbs’ test) ensures robustness .

Q. How can researchers differentiate between artifactual and biologically relevant signals in metabolomic studies involving this compound?

  • Methodology : Include blank samples (solvent-only) and internal standards in LC-MS runs. Apply orthogonal methods: compare NMR data (e.g., absence of peaks in D₂O-exchanged samples) or use stable isotope tracing. Statistical filters (fold-change ≥2, p < 0.01 after FDR correction) reduce false positives .

Q. What protocols ensure reproducibility in long-term storage of this compound for multi-institutional studies?

  • Methodology : Store under argon at −80°C in amber vials to prevent oxidation. Periodically validate stability via LC-UV (retention time shift <1%). Share standardized SOPs (e.g., ISO/IEC 17025) across collaborators, including purity thresholds (≥98% by HPLC) and moisture content (Karl Fischer titration <0.5%) .

Properties

IUPAC Name

6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-7(9)5-3-4-6-8(10)11/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOYTVHCFIDKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195143
Record name Octanoic acid, 6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4233-57-2
Record name Octanoic acid, 6-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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